molecular formula C18H21N3OS B2813570 N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide CAS No. 893988-29-9

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide

Cat. No.: B2813570
CAS No.: 893988-29-9
M. Wt: 327.45
InChI Key: RUVKJHTWBVHVCL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide is a chemical compound designed for research use, featuring a pyridazine core linked to a cyclohexyl group via a thioacetamide bridge. This structure is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Compounds with similar pyridazine and acetamide motifs are frequently investigated for their potential to inhibit key biological targets, such as protein kinases . The core research value of this compound lies in its scaffold, which is common in molecules studied as dual inhibitors of critical pathways like the EGFR (Epidermal Growth Factor Receptor) and STAT3 (Signal Transducer and Activator of Transcription 3) . The inhibition of these pathways can disrupt processes essential for cancer cell survival, including proliferation, angiogenesis, and apoptosis avoidance . Researchers can utilize this compound as a building block or a reference standard in structure-activity relationship (SAR) studies to design and synthesize new derivatives with enhanced potency and selectivity. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-cyclohexyl-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-17(19-15-9-5-2-6-10-15)13-23-18-12-11-16(20-21-18)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVKJHTWBVHVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves the reaction of 6-phenylpyridazin-3-yl sulfanyl acetic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinyl ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazinyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

  • Pyridazine vs. Pyrimidoindole :
    Replacement of the pyridazine ring with a pyrimido[5,4-b]indole core (as in 1Z105, C₂₅H₂₆N₄O₂S) enhances TLR4 activation potency. The fused indole system in 1Z105 allows for π-π stacking with hydrophobic protein pockets, whereas the pyridazine in the target compound may prioritize hydrogen bonding via its adjacent nitrogen atoms .

  • Pyridazine vs. Quinoxaline: Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., compound 4a) exhibit higher melting points (230–232°C) due to extended aromaticity, contrasting with pyridazine-based analogs, which are likely less thermally stable .

Substituent Variations

  • Cyclohexyl vs.
  • Phenyl vs. Ethylphenyl :
    The 4-ethylphenyl substituent in the cyclopentyl analog increases steric bulk, which may hinder binding to compact active sites compared to the unsubstituted phenyl group in the target compound .

Thioacetamide Linker Modifications

  • Thioether vs. Oxygen Ether: Replacing the sulfur atom with oxygen (e.g., in N-cyclohexyl-2-(8-quinolinyloxy)-acetamide) reduces acute oral toxicity (Category 4, H302) but may diminish TLR4 agonistic activity due to weaker hydrogen-bond acceptor capacity .

Physicochemical Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
Target Compound C₁₈H₂₀N₃OS* ~342.4 Not reported Moderate (est.)
N-Cyclopentyl analog C₁₉H₂₃N₃OS 341.5 Not reported Low (est.)
1Z105 (Pyrimidoindole analog) C₂₅H₂₆N₄O₂S 458.6 Not reported Low
Quinoxaline derivative 4a C₃₃H₂₃ClN₆O₂S 623.1 230–232 Insoluble in H₂O

*Estimated based on structural similarity to .

Biological Activity

N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that includes a cyclohexyl group, a pyridazine ring, and a thioether linkage, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2SC_{18}H_{22}N_2S, with a molecular weight of approximately 306.45 g/mol. The structure can be represented as follows:

N cyclohexyl 2 6 phenylpyridazin 3 yl thio acetamide\text{N cyclohexyl 2 6 phenylpyridazin 3 yl thio acetamide}

The primary target of this compound is the Serine/threonine-protein kinase Pim-1 , which plays a crucial role in cell cycle regulation and apoptosis. The compound binds to the active site of Pim-1, potentially inhibiting its activity and thereby influencing cellular processes related to cancer progression and survival .

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, the compound has shown dual inhibition of c-Met and Pim-1, both of which are critical targets in cancer therapy.

Antitubercular Activity

In addition to its antitumor effects, related compounds have shown promising antitubercular activity against Mycobacterium tuberculosis strains. Certain derivatives synthesized from this compound exhibited potent inhibitory effects, suggesting potential applications in the treatment of tuberculosis.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining how effectively the compound reaches its target sites within the body.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : High-throughput screening assays conducted on various human tumor cell lines revealed that this compound exhibits cytotoxic effects, with IC50 values indicating significant potency against specific cancer types .
  • Mechanistic Studies : Studies focusing on the mechanism of action highlighted that the compound's interaction with Pim-1 leads to downstream effects on signaling pathways associated with cell survival and proliferation.
  • Comparative Analysis : A comparative analysis with other similar compounds indicated that modifications in the chemical structure could enhance biological activity, suggesting avenues for further drug development .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-cyclohexyl-2-((6-phenylpyridazin-3-yl)thio)acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), solvent selection (e.g., dimethylformamide or dichloromethane for polar intermediates), and reaction time (12–24 hours for thioether bond formation). Catalysts like triethylamine may enhance nucleophilic substitution efficiency. Purity (>95%) is confirmed via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : NMR spectroscopy (¹H/¹³C) is essential for verifying the thioether linkage and cyclohexyl substituent. Mass spectrometry (MS) confirms molecular weight, while HPLC monitors reaction progress and purity. X-ray crystallography can resolve structural ambiguities in crystalline intermediates .

Q. How does solubility impact formulation for biological assays?

  • Methodological Answer : The compound’s limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol for stock solutions. For in vitro studies, concentrations should be validated via dynamic light scattering (DLS) to prevent aggregation. Solvent effects on biological targets (e.g., enzyme denaturation) must be controlled using <1% v/v solvent .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the thioether linkage in this compound?

  • Methodological Answer : The thioether bond forms via nucleophilic substitution between a pyridazine-thiol intermediate and a chloroacetamide derivative. Density Functional Theory (DFT) calculations can model transition states, while kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps. Solvent polarity and pH significantly influence reaction pathways .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?

  • Methodological Answer : Systematic modifications include:

  • Replacing the cyclohexyl group with bicyclic amines to probe steric effects.
  • Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate π-π stacking.
  • Bioassays (e.g., enzyme inhibition IC₅₀, cellular cytotoxicity) paired with molecular docking validate hypotheses .

Q. How should researchers resolve contradictions between purity data and biological activity?

  • Methodological Answer : Discrepancies may arise from undetected stereoisomers or degradation products. Use chiral HPLC to separate enantiomers and liquid chromatography-mass spectrometry (LC-MS) to identify degradation byproducts. Biological retesting under controlled conditions (e.g., inert atmosphere) clarifies stability-activity relationships .

Q. What are the key degradation pathways under physiological conditions?

  • Methodological Answer : Hydrolysis of the acetamide group (pH-dependent) and oxidation of the thioether linkage are primary degradation routes. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products. Chelating agents (e.g., EDTA) can mitigate metal-catalyzed oxidation .

Q. Which computational strategies predict binding modes with biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time. Free energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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